
3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in pharmaceutical, agrochemical, and material science applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine typically involves the introduction of difluoromethyl groups into a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the difluoromethyl group .
Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation reactions. The use of non-ozone depleting difluorocarbene reagents has streamlined the process, making it more environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions: 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions:
Electrophilic Reagents: Used in substitution reactions to replace fluorine atoms.
Radical Initiators: Employed in radical difluoromethylation processes.
Transition Metal Catalysts: Such as copper and silver, used to facilitate difluoromethylation.
Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
作用機序
The mechanism by which 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine exerts its effects is primarily through its interaction with molecular targets in biological systems. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to specific proteins and enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects .
類似化合物との比較
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-Difluoromethyl-quinoxalin-2-ones
- Trifluoromethyl ethers
Comparison: Compared to these similar compounds, 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine is unique due to its multiple fluorine atoms on the pyridine ring, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
特性
分子式 |
C6HF6N |
|---|---|
分子量 |
201.07 g/mol |
IUPAC名 |
3-(difluoromethyl)-2,4,5,6-tetrafluoropyridine |
InChI |
InChI=1S/C6HF6N/c7-2-1(4(9)10)5(11)13-6(12)3(2)8/h4H |
InChIキー |
ACLTVJLNJRLBNS-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(N=C1F)F)F)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)



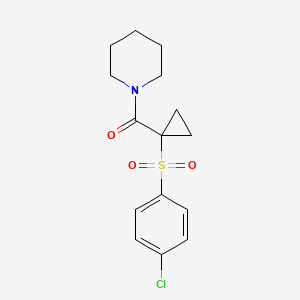

![2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)
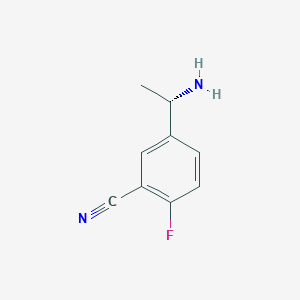
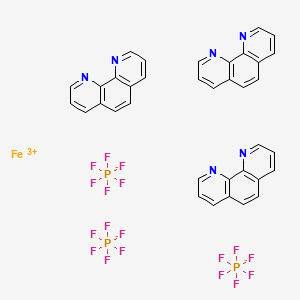
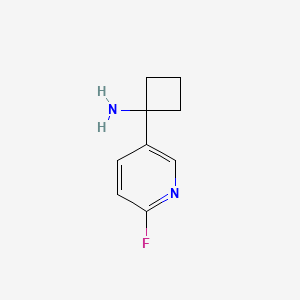
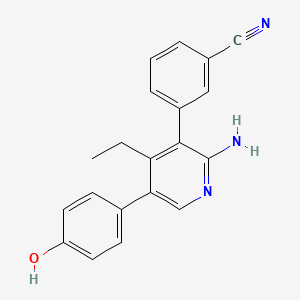

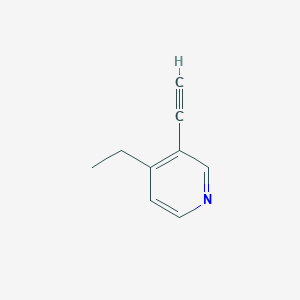
![1-Methyl-6-phenyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one](/img/structure/B13116162.png)
